4-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of bromine, methoxy, and trifluoromethyl functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the bromination of 2-methoxy-3-(trifluoromethyl)benzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while minimizing the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Nucleophilic Substitution: The methoxy group can be replaced by nucleophiles in the presence of strong bases or nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) can be used.
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the compound can yield nitro derivatives, while nucleophilic substitution can produce various substituted benzoic acids.
Scientific Research Applications
4-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, especially for drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar in structure but lacks the methoxy group.
4-(Trifluoromethyl)benzoic acid: Similar but lacks the bromine and methoxy groups.
2-Methoxy-3-(trifluoromethyl)benzoic acid: Similar but lacks the bromine atom.
Uniqueness
4-Bromo-2-methoxy-3-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, methoxy, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-bromo-2-methoxy-3-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c1-16-7-4(8(14)15)2-3-5(10)6(7)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTHVLLVOXTFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(F)(F)F)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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